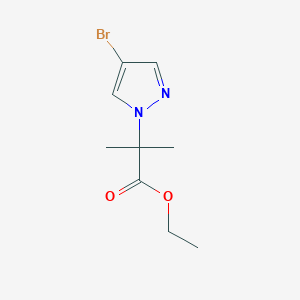

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate

Overview

Description

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is a chemical compound with the CAS Number: 82231-58-1. It has a molecular weight of 233.06 and a linear formula of C7H9BrN2O2 .

Molecular Structure Analysis

The linear formula of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is C7H9BrN2O2 . For a detailed molecular structure analysis, specialized software such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can be used to produce impressive simulation visualizations .Physical And Chemical Properties Analysis

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate is a solid or liquid at room temperature. It should be stored in a dry environment at 2-8°C .Scientific Research Applications

Synthesis and Characterization of Novel Derivatives

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate serves as a precursor in the synthesis of a wide range of heterocyclic compounds, demonstrating its versatility in organic synthesis. One notable application includes the synthesis of novel pyrazoline derivatives, which have been shown to be effective inhibitors of human carbonic anhydrase I and II isozymes and acetylcholinesterase enzyme. These derivatives offer potential therapeutic benefits due to their inhibitory activity, showcasing the compound's importance in medicinal chemistry research (Turkan et al., 2019).

Role in Anti-inflammatory Activity Studies

Additionally, the compound's derivatives have been studied for their anti-inflammatory activities. Research on imidazo[1,2-a]pyrazine derivatives synthesized from substituted 2-aminopyrazines and ethyl 2-benzoyl-2-bromoacetate has highlighted their potential as anti-inflammatory agents. This application underscores the compound's utility in the development of new therapeutic agents targeting inflammation-related pathologies (Abignente et al., 1992).

Applications in Heterocyclic Compound Synthesis

The compound is also utilized in the synthesis of various heterocyclic structures through radical cyclization reactions. These synthetic applications are crucial for developing pharmacologically active molecules, further emphasizing the compound's significance in drug discovery and development processes (Allin et al., 2005).

Hydrogen-bonded Supramolecular Structures

Research into the supramolecular structures of related derivatives reveals the compound's role in forming hydrogen-bonded architectures. Such studies are fundamental to understanding the molecular interactions and properties of potential therapeutic agents, providing insights into their behavior at the molecular level (Portilla et al., 2007).

Safety and Hazards

This compound is classified as dangerous with the signal word “Danger”. The hazard statements include H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

properties

IUPAC Name |

ethyl 2-(4-bromopyrazol-1-yl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-14-8(13)9(2,3)12-6-7(10)5-11-12/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZUFIVVNUMTGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)N1C=C(C=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1040377-17-0 | |

| Record name | Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B2966526.png)

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2966527.png)

![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate](/img/structure/B2966535.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline](/img/structure/B2966537.png)

![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]propanoic acid](/img/structure/B2966546.png)